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Introduction
Zaurategrast ethyl ester, also known as CDP323, is a small molecule antagonist of α4β1

(Very Late Antigen-4, VLA-4) and α4β7 integrins. It is an ethyl ester prodrug that is rapidly

hydrolyzed in vivo to its active carboxylic acid moiety, CT7758. The therapeutic rationale for

Zaurategrast ethyl ester in multiple sclerosis (MS) stems from the critical role of VLA-4 in the

trafficking of lymphocytes across the blood-brain barrier, a key event in the pathogenesis of the

disease. By blocking the interaction of VLA-4 on leukocytes with its ligand, Vascular Cell

Adhesion Molecule-1 (VCAM-1), on endothelial cells, Zaurategrast is designed to inhibit the

infiltration of inflammatory cells into the central nervous system (CNS). This technical guide

provides an in-depth overview of the investigation of Zaurategrast ethyl ester in preclinical

models of multiple sclerosis, focusing on its mechanism of action, efficacy data, and the

experimental protocols used in its evaluation.

Mechanism of Action: VLA-4 Antagonism
Zaurategrast ethyl ester exerts its therapeutic effect by targeting the VLA-4 signaling

pathway. VLA-4 is a key adhesion molecule expressed on the surface of activated lymphocytes

and other leukocytes. In the context of multiple sclerosis, the interaction between VLA-4 and

VCAM-1 is a critical step in the process of immune cell extravasation into the CNS.
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The binding of VLA-4 to VCAM-1 initiates a cascade of intracellular signals that leads to firm

adhesion of the leukocyte to the endothelial cell wall, followed by transmigration into the

surrounding tissue. Zaurategrast, as a VLA-4 antagonist, competitively inhibits this binding,

thereby preventing the downstream signaling events and subsequent immune cell infiltration.
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VLA-4 signaling pathway and the inhibitory action of Zaurategrast.

Preclinical Efficacy in Multiple Sclerosis Models
The primary preclinical model used to evaluate the efficacy of anti-MS therapies is

Experimental Autoimmune Encephalomyelitis (EAE). EAE is an inflammatory demyelinating

disease of the CNS that shares many pathological and clinical features with MS.

Efficacy Data in EAE Models
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Studies have demonstrated that Zaurategrast ethyl ester (CDP323) is effective in reducing

disease severity in EAE models.[1] The following table summarizes the key findings from these

preclinical investigations.

Parameter
Prophylactic

Treatment

Therapeutic

Treatment
Reference

Dose

100 mg/kg

(subcutaneous, once

daily)

10 - 100 mg/kg

(subcutaneous, once

daily)

[1]

Effect on Clinical

Score
Significantly reduced Significantly reduced [1]

Effect on Maximal

Disease Score
Reduced Reduced [1]

Effect on Cumulative

Disease Score
Reduced Reduced [1]

Effect on Disease

Incidence
Reduced Not specified [1]

Note:

Specific quantitative

data (e.g., mean

scores, p-values)

were not available in

the reviewed

literature.

Treatment was

initiated at the onset

of disease symptoms.

Experimental Protocols
Detailed experimental protocols for the specific studies involving Zaurategrast ethyl ester in
EAE models are not publicly available in their entirety. However, based on standard EAE

protocols, a general methodology can be outlined.

General EAE Induction and Evaluation Workflow
The following diagram illustrates a typical workflow for inducing EAE in mice and evaluating the

efficacy of a therapeutic agent like Zaurategrast ethyl ester.
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Generalized experimental workflow for EAE studies.

Key Methodological Components
Animal Model: Typically, C57BL/6 or SJL mice are used. The choice of strain can influence

the disease course (e.g., chronic progressive vs. relapsing-remitting).

Induction of EAE: EAE is most commonly induced by immunization with a myelin-derived

peptide, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, emulsified in Complete

Freund's Adjuvant (CFA). This is followed by the administration of pertussis toxin to facilitate

the entry of immune cells into the CNS.

Treatment Administration: Zaurategrast ethyl ester, formulated for subcutaneous injection,

would be administered according to a predefined schedule. For prophylactic studies,

treatment typically begins on the day of immunization. For therapeutic studies, treatment

starts upon the first clinical signs of disease.
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Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored

on a standardized scale (typically 0-5) based on the severity of paralysis.

Histopathology: At the end of the study, spinal cords and brains are collected for histological

analysis to assess the extent of inflammation (e.g., immune cell infiltration) and

demyelination.

Pharmacokinetic and Pharmacodynamic Analysis: Blood samples would be collected to

determine the pharmacokinetic profile of Zaurategrast ethyl ester and its active metabolite.

Pharmacodynamic assessments could include measuring the occupancy of VLA-4 on

peripheral blood mononuclear cells.

Pharmacokinetics and Metabolism
Zaurategrast ethyl ester was designed as a prodrug to enhance oral bioavailability. The active

moiety, CT7758, has low oral bioavailability in several species due to poor absorption. The

ethyl ester formulation improves permeability and allows for efficient in vivo conversion to the

active acid. The hydrolysis of the ethyl ester is primarily mediated by carboxylesterase 1

(CES1) in the liver.

Species
Oral Bioavailability of

CT7758 (Active Moiety)
Reference

Mouse 4%

Rat 2%

Dog 7-55%

Cynomolgus Monkey 0.2%

Conclusion
Preclinical studies in EAE models have demonstrated the potential of Zaurategrast ethyl ester
as a therapeutic agent for multiple sclerosis. Its mechanism of action, centered on the inhibition

of VLA-4 mediated leukocyte trafficking into the CNS, is well-established. While clinical

development of Zaurategrast ethyl ester for MS was discontinued, the data from these

preclinical investigations provide valuable insights for researchers and drug development
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professionals working on novel therapies for autoimmune and inflammatory diseases. Further

research into small molecule antagonists of integrins continues to be an active area of

investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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